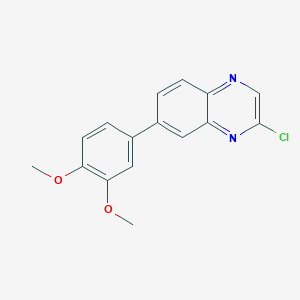
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline is a chemical compound known for its unique structure and potential applications in various fields This compound is part of the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline typically involves the reaction of 2-chlorobenzil with 3,4-dimethoxyaniline under specific conditions. One common method includes:
Starting Materials: 2-chlorobenzil and 3,4-dimethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired quinoxaline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
科学的研究の応用
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to potential therapeutic effects, particularly in cancer treatment.
類似化合物との比較
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: A precursor in the synthesis of 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline.
7-((3,5-Dimethoxyphenyl)amino)quinoxaline: Another quinoxaline derivative with similar structural features.
3,4-Dimethoxyphenethylamine: A related compound with different functional groups but similar aromatic characteristics.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro and dimethoxyphenyl groups contribute to its distinct properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H13ClN2O2 |
|---|---|
分子量 |
300.74 g/mol |
IUPAC名 |
2-chloro-7-(3,4-dimethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-6-4-11(8-15(14)21-2)10-3-5-12-13(7-10)19-16(17)9-18-12/h3-9H,1-2H3 |
InChIキー |
TVEWMWQJWDMYCF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC(=CN=C3C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


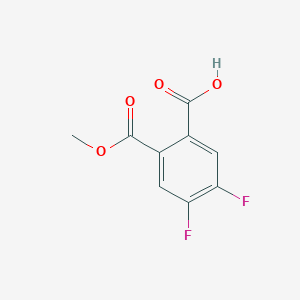

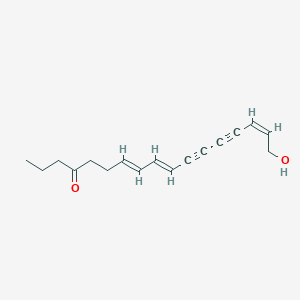
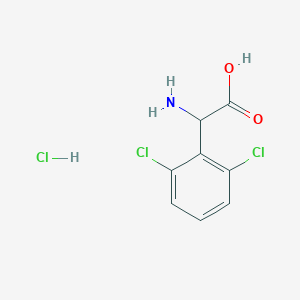
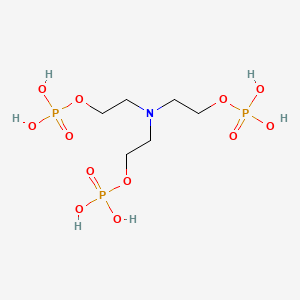
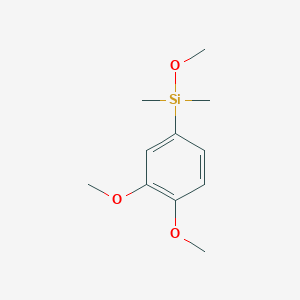
![2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole](/img/structure/B12833886.png)
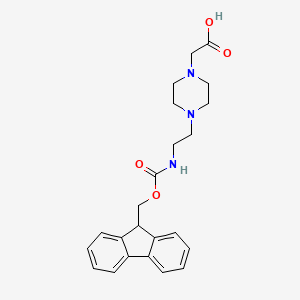
![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
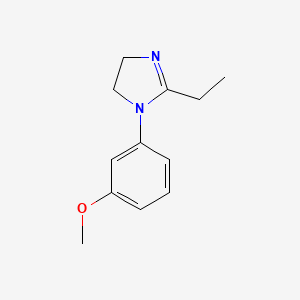
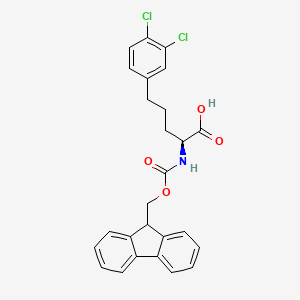
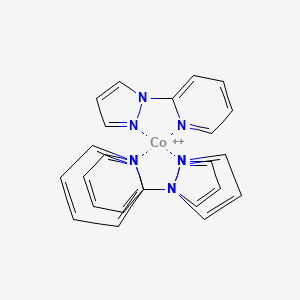
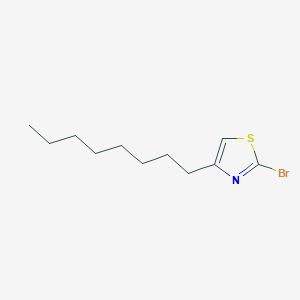
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
